Cas no 82171-37-7 (1-Bromo-2,3-dimethoxy-6-iodobenzene)
1-Bromo-2,3-dimethoxy-6-iodobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-2,3-dimethoxy-6-iodobenzene
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- Inchi: 1S/C8H8BrIO2/c1-11-6-4-3-5(10)7(9)8(6)12-2/h3-4H,1-2H3
- InChI Key: BPCFUIAJBLBCBL-UHFFFAOYSA-N
- SMILES: IC1C=CC(=C(C=1Br)OC)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 145
- XLogP3: 3.2
- Topological Polar Surface Area: 18.5
1-Bromo-2,3-dimethoxy-6-iodobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013025705-250mg |
1-Bromo-2,3-dimethoxy-6-iodobenzene |
82171-37-7 | 97% | 250mg |
$475.20 | 2023-09-01 | |
| Alichem | A013025705-500mg |
1-Bromo-2,3-dimethoxy-6-iodobenzene |
82171-37-7 | 97% | 500mg |
$855.75 | 2023-09-01 | |
| Alichem | A013025705-1g |
1-Bromo-2,3-dimethoxy-6-iodobenzene |
82171-37-7 | 97% | 1g |
$1534.70 | 2023-09-01 |
1-Bromo-2,3-dimethoxy-6-iodobenzene Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 1-Bromo-2,3-dimethoxy-6-iodobenzene
1-Bromo-2,3-dimethoxy-6-iodobenzene (CAS No. 82171-37-7): A Versatile Intermediate in Organic Synthesis
1-Bromo-2,3-dimethoxy-6-iodobenzene (CAS No. 82171-37-7) is a highly valuable aromatic compound that serves as a crucial intermediate in various organic synthesis applications. This polyhalogenated benzene derivative features both bromine and iodine substituents, along with two methoxy groups, making it a versatile building block for pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of this compound, derived from its halogen-methoxy substitution pattern, have attracted significant attention from researchers in recent years.
The molecular structure of 1-Bromo-2,3-dimethoxy-6-iodobenzene offers multiple reactive sites for further functionalization, a characteristic that has become increasingly important in the development of targeted drug molecules and specialty chemicals. Recent trends in green chemistry and atom economy have highlighted the importance of such multifunctional intermediates, as they can reduce synthetic steps and minimize waste generation. The compound's electron-rich aromatic system makes it particularly useful in cross-coupling reactions, which are fundamental to modern medicinal chemistry and materials science.
In pharmaceutical research, 1-Bromo-2,3-dimethoxy-6-iodobenzene has shown promise as a precursor for CNS-active compounds and selective enzyme inhibitors. The presence of both bromine and iodine allows for sequential functionalization through different metal-catalyzed reactions, enabling the construction of complex molecular architectures. This property aligns well with current industry demands for diverse chemical libraries in drug discovery programs. Researchers are particularly interested in how the methoxy group positioning influences the compound's reactivity and potential biological activity.
The material science applications of 1-Bromo-2,3-dimethoxy-6-iodobenzene are equally noteworthy. Its structure serves as a foundation for developing organic electronic materials, including OLED precursors and conductive polymers. The growing demand for flexible electronics and energy-efficient displays has increased interest in such aromatic building blocks. The compound's ability to participate in various palladium-catalyzed reactions makes it valuable for creating conjugated systems with tailored optoelectronic properties.
From a synthetic chemistry perspective, 1-Bromo-2,3-dimethoxy-6-iodobenzene offers excellent opportunities for regioselective functionalization. The different halogen atoms present distinct reactivity profiles, allowing chemists to perform sequential transformations with high precision. This characteristic is particularly relevant in the context of click chemistry and bioconjugation strategies, which are currently hot topics in chemical biology and diagnostic development. The compound's stability under various conditions also makes it attractive for multistep synthesis applications.
Recent advances in catalytic systems have further enhanced the utility of 1-Bromo-2,3-dimethoxy-6-iodobenzene in organic synthesis. The development of more efficient iodine-retentive cross-coupling methods has opened new possibilities for its use in complex molecule construction. Researchers are actively investigating its potential in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), areas that have seen exponential growth in materials chemistry publications.
The commercial availability of 1-Bromo-2,3-dimethoxy-6-iodobenzene has improved significantly in recent years, reflecting its growing importance in research and development. Suppliers now offer various packaging options and purity grades to meet different laboratory needs. Quality control measures typically include HPLC analysis and spectroscopic characterization to ensure batch-to-batch consistency, which is crucial for reproducible research results.
Environmental and safety considerations for handling 1-Bromo-2,3-dimethoxy-6-iodobenzene follow standard laboratory protocols for halogenated aromatic compounds. Proper personal protective equipment and ventilation systems are recommended when working with this material. The compound's stability profile makes it suitable for long-term storage under appropriate conditions, an important factor for research laboratories and industrial users alike.
Future research directions involving 1-Bromo-2,3-dimethoxy-6-iodobenzene are likely to focus on its applications in catalyzed cascade reactions and multicomponent couplings. The increasing emphasis on sustainable chemistry practices may drive innovations in its synthetic applications, potentially including photocatalytic transformations and electrochemical methods. As the chemical industry continues to prioritize efficient synthetic routes and atom-economic processes, the value of well-designed intermediates like this compound will only grow.
In conclusion, 1-Bromo-2,3-dimethoxy-6-iodobenzene (CAS No. 82171-37-7) represents a strategically important compound at the intersection of medicinal chemistry, materials science, and methodology development. Its unique combination of substituents provides multiple handles for chemical modification, making it invaluable for constructing complex molecular architectures. As research trends continue to emphasize structural diversity and functional complexity in molecular design, this compound is poised to remain a key player in advanced organic synthesis for years to come.
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